molecular formula C19H15NO4S B3569233 [2-(Benzenesulfonamido)phenyl] benzoate

[2-(Benzenesulfonamido)phenyl] benzoate

Cat. No.: B3569233
M. Wt: 353.4 g/mol
InChI Key: RGYMARLUXRMYEN-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonamido)phenyl] benzoate is a benzoate ester featuring a phenyl group substituted at the 2-position with a benzenesulfonamide moiety.

Properties

IUPAC Name

[2-(benzenesulfonamido)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)20-25(22,23)16-11-5-2-6-12-16/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYMARLUXRMYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonamido)phenyl] benzoate typically involves the reaction of 2-aminophenyl benzoate with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfonamido)phenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzenesulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the benzenesulfonamido group.

    Reduction: Reduced forms of the benzenesulfonamido group.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Benzenesulfonamido)phenyl] benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Benzenesulfonamido)phenyl] benzoate involves its interaction with specific molecular targets. The benzenesulfonamido group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of [2-(Benzenesulfonamido)phenyl] benzoate can be inferred through comparison with analogs, grouped by substituent type and ester functionality:

Sulfonamide-Substituted Benzoates

  • Propyl 2-(4-Methylbenzenesulfonamido)benzoate ():
    This compound shares a sulfonamide group but differs in ester (propyl vs. phenyl) and substituent (4-methylphenyl vs. benzene). The propyl ester may reduce lipophilicity compared to the phenyl analog, while the 4-methyl group could enhance crystallinity. Its synthesis via sulfonylation and esterification suggests similar routes for the target compound .

  • Methyl 2-[(Methylsulfonyl)(propyl)amino]benzoate (): Features a methylsulfonyl group instead of benzenesulfonamide. The methylsulfonyl group likely decreases steric hindrance, improving solubility, while the propyl ester offers flexibility. This highlights how sulfonamide variations impact stability and intermolecular interactions .

Amino-Substituted Benzoates

  • 2-(Phenyl amino)phenyl benzoate (MB-5) (): Replaces sulfonamide with a phenylamino group. The amino group enhances hydrogen bonding but may reduce chemical stability compared to sulfonamides. Studies show such derivatives improve drug solubility, suggesting this compound might balance reactivity and stability .
  • Ethyl 4-(Dimethylamino)benzoate (): Demonstrates higher reactivity and degree of conversion in resins than methacrylate analogs. The dimethylamino group’s electron-donating effect contrasts with sulfonamide’s electron-withdrawing nature, which could alter polymerization efficacy in material applications .

Simple Benzoate Esters

  • Phenyl Benzoate (CAS 93-99-2) ():
    A baseline compound without substituents. Its simplicity confers lower melting points and solubility in organic solvents, used widely in fragrances. The addition of a sulfonamide group in the target compound would likely increase polarity and thermal stability .

Comparative Data Table

Compound Substituent Ester Group Key Properties/Applications Reference
This compound Benzenesulfonamido at 2- Phenyl High lipophilicity, potential bioactivity N/A
Propyl 2-(4-methylbenzenesulfonamido)benzoate 4-Methylbenzenesulfonamido Propyl Crystalline, moderate solubility
2-(Phenyl amino)phenyl benzoate (MB-5) Phenylamino at 2- Phenyl Enhanced drug solubility
Ethyl 4-(dimethylamino)benzoate Dimethylamino at 4- Ethyl High reactivity in resins
Phenyl benzoate None Phenyl Fragrance component, low polarity

Key Research Findings

  • Synthetic Routes: Analogous sulfonamide benzoates are synthesized via sulfonylation of aminophenols followed by esterification, suggesting a feasible pathway for the target compound .
  • Substituent Effects: Electron-withdrawing sulfonamide groups enhance thermal stability but may reduce solubility in polar solvents compared to amino-substituted analogs .
  • Biological Potential: Sulfonamides are historically associated with antimicrobial activity, implying possible therapeutic applications for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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